N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide: is a complex organic compound that features a benzodioxole ring, a phenylquinoxaline moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 3-phenylquinoxaline, and acetamide derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reactions.
Solvent Selection: Choosing solvents that enhance the solubility of intermediates and products.
Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dihydroquinoxalines: From reduction of the quinoxaline ring.
Functionalized Aromatics: From substitution reactions on the benzodioxole and quinoxaline rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic structure, it can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development:
Diagnostic Agents: Its structural features may allow it to be used in diagnostic imaging.
Industry
Polymer Additives: The compound can be incorporated into polymers to enhance their properties.
Sensors: Used in the development of chemical sensors due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(2-phenylquinoxalin-3-yl)sulfanylacetamide: Similar structure but with different positioning of the phenyl group on the quinoxaline ring.
N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide: Contains a methyl group instead of a phenyl group on the quinoxaline ring.
Uniqueness
Structural Complexity: The combination of benzodioxole and phenylquinoxaline moieties linked by a sulfanylacetamide group is unique, providing distinct chemical and physical properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, making it versatile for various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-22(15-6-2-1-3-7-15)25-17-8-4-5-9-18(17)26-23/h1-12H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKADMIDJEVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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